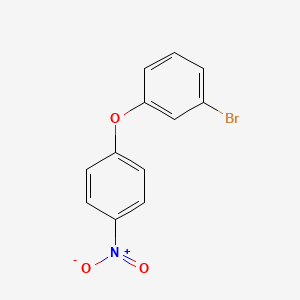

1-(3-Bromophenoxy)-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPYXTMYYSIBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300751 | |

| Record name | 1-Bromo-3-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2303-22-2 | |

| Record name | 1-Bromo-3-(4-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2303-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromophenoxy 4 Nitrobenzene and Analogues

Classical Approaches to Asymmetric Diaryl Ether Synthesis

The foundational methods for constructing diaryl ether linkages, namely the Williamson ether synthesis and the Ullmann condensation, have been instrumental in the historical development of organic chemistry. beilstein-journals.orglibretexts.orgorganic-chemistry.org While these classical approaches have been refined over time, they remain relevant for the synthesis of a wide array of diaryl ethers, including asymmetrically substituted compounds like 1-(3-bromophenoxy)-4-nitrobenzene.

Modified Williamson Ether Synthesis Protocols for Aryl Ethers

The Williamson ether synthesis, traditionally known for the preparation of alkyl ethers from an alkoxide and an alkyl halide, can be adapted for the synthesis of aryl ethers. libretexts.orgmasterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of a phenoxide with an aryl halide. Specifically, 3-bromophenol (B21344) would be deprotonated with a suitable base to form the corresponding phenoxide, which would then act as a nucleophile, attacking an activated aryl halide such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene.

The reaction is conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the ionic phenoxide and to promote the SN2-like attack on the aryl halide. The choice of base is critical and can range from sodium hydride (NaH) to potassium carbonate (K2CO3), depending on the acidity of the phenol (B47542) and the desired reaction conditions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromophenol | 1-Fluoro-4-nitrobenzene | K2CO3 | DMF | This compound |

| 3-Bromophenol | 1-Chloro-4-nitrobenzene | NaH | DMSO | This compound |

This table illustrates typical reactant combinations and conditions for the modified Williamson ether synthesis of the target compound.

Ullmann Condensation Strategies Utilizing Brominated Precursors

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an ether. beilstein-journals.orgwikipedia.orgnih.gov For the synthesis of this compound, this method would typically involve the reaction of 3-bromophenol with 1-bromo-4-nitrobenzene (B128438) in the presence of a copper catalyst and a base. arkat-usa.org

Historically, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder. beilstein-journals.orgnih.gov However, modern modifications of the Ullmann condensation employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), along with a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions. researchgate.net The choice of ligand is crucial for the success of the reaction, with various nitrogen- and oxygen-containing ligands being explored to improve yields and reaction rates. beilstein-journals.orgnih.gov The base, often a carbonate such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is essential for the deprotonation of the phenol. researchgate.net

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1-Bromo-4-nitrobenzene | 3-Bromophenol | CuI | N,N-Dimethylglycine | Cs2CO3 | Dioxane | 90 |

| 1-Bromo-4-nitrobenzene | 3-Bromophenol | Cu2O | 1,10-Phenanthroline | K3PO4 | Toluene | 110 |

This interactive table showcases representative conditions for the Ullmann condensation to produce this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Nitro-Activated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group (–NO2) is a potent activating group, making the synthesis of this compound via an SNAr pathway a highly viable and efficient strategy. libretexts.org

In this reaction, the electron-deficient aromatic ring of a nitro-substituted aryl halide is attacked by a nucleophile, in this case, a phenoxide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the halide leaving group to form the final diaryl ether product. libretexts.org The presence of the nitro group in the ortho or para position to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. masterorganicchemistry.comstackexchange.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The efficiency of the SNAr reaction for synthesizing this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and the nature of the leaving group on the nitro-activated ring.

Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can effectively solvate the phenoxide nucleophile and promote the reaction. nih.gov

Base: A variety of bases can be employed to deprotonate the 3-bromophenol, including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium tert-butoxide (KOtBu). The strength of the base can influence the reaction rate, with stronger bases generally leading to faster reactions.

Temperature: The reaction temperature can be adjusted to control the reaction rate. While some SNAr reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction time. Microwave irradiation has also been shown to accelerate these reactions significantly. organic-chemistry.org

Leaving Group: The nature of the leaving group on the nitro-activated ring also plays a role. Fluorine is often the best leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com Therefore, 1-fluoro-4-nitrobenzene is often the preferred electrophile.

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield (%) |

| 1-Fluoro-4-nitrobenzene | 3-Bromophenol | K2CO3 | DMSO | 100 °C | High |

| 1-Chloro-4-nitrobenzene | 3-Bromophenol | Cs2CO3 | DMF | 120 °C | Moderate-High |

| 1-Bromo-4-nitrobenzene | 3-Bromophenol | KOtBu | NMP | 80 °C | Moderate |

This interactive table presents a summary of optimized reaction conditions for the SNAr synthesis of this compound.

Catalyst-Free and Base-Mediated SNAr Approaches

A significant advantage of the SNAr pathway for the synthesis of nitro-activated diaryl ethers is that it can often be performed without the need for a metal catalyst. organic-chemistry.orgresearchgate.net This "catalyst-free" approach is not only more economical but also simplifies the purification process as it avoids contamination of the product with residual metal catalysts.

The reaction is typically mediated by a base, which serves to deprotonate the phenol and generate the more nucleophilic phenoxide. The choice of base can be critical, and in some cases, the reaction can be performed under "base-free" conditions, particularly when using highly reactive substrates or in the presence of water, which can act as a proton shuttle. nih.govresearchgate.net However, for the synthesis of this compound, a base is generally required to facilitate the reaction between the moderately acidic 3-bromophenol and the nitro-activated aryl halide.

Recent research has also explored the use of water as a green solvent for SNAr reactions, further enhancing the environmental friendliness of this synthetic approach. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have emerged as a powerful and versatile tool for the formation of carbon-oxygen (C-O) bonds in the synthesis of diaryl ethers. organic-chemistry.orgyoutube.com This methodology offers a valuable alternative to the classical Ullmann condensation, often providing higher yields and greater functional group tolerance under milder reaction conditions. nih.gov

The synthesis of this compound via a palladium-catalyzed pathway would involve the coupling of 3-bromophenol with 1-bromo-4-nitrobenzene. The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)2). A key component of the catalytic system is a bulky, electron-rich phosphine (B1218219) ligand, such as those developed by Buchwald and Hartwig. organic-chemistry.orgyoutube.com These ligands play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation (or, in this case, deprotonation and coordination), and reductive elimination. youtube.com

The reaction is carried out in the presence of a base, such as cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4), which is necessary for the deprotonation of the phenol. The choice of solvent is also important, with common solvents including toluene, dioxane, and cyclopentyl methyl ether (CPME). nih.gov

| Aryl Halide | Phenol | Palladium Precursor | Ligand | Base | Solvent |

| 1-Bromo-4-nitrobenzene | 3-Bromophenol | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane |

| 1-Iodo-4-nitrobenzene | 3-Bromophenol | Pd2(dba)3 | SPhos | K3PO4 | Toluene |

This interactive table outlines typical components for the palladium-catalyzed synthesis of this compound.

The versatility of the Buchwald-Hartwig ether synthesis allows for the coupling of a wide range of aryl halides and phenols, including those with various functional groups. The nitro group in 1-bromo-4-nitrobenzene is well-tolerated under these conditions, making this an effective method for the preparation of the target compound.

Buchwald-Hartwig Amination Analogues for Ether Linkage Formation

While the Buchwald-Hartwig amination is renowned for creating carbon-nitrogen (C-N) bonds, its principles have been adapted for the synthesis of carbon-oxygen (C-O) bonds in diaryl ethers. wikipedia.orgorganic-chemistry.orgcapes.gov.br This palladium-catalyzed reaction provides a powerful alternative to the classical Ullmann condensation, which often requires harsh reaction conditions. wikipedia.orgwikipedia.org The Buchwald-Hartwig-type ether synthesis allows for the coupling of a wide range of aryl halides and phenols under milder conditions, offering greater functional group tolerance. wikipedia.org

The catalytic cycle for this transformation is believed to involve the oxidative addition of the aryl halide to a low-valent palladium complex, followed by deprotonation of the phenol by a base to form a phenoxide. The subsequent reaction between the palladium-aryl complex and the phenoxide, followed by reductive elimination, yields the desired diaryl ether and regenerates the palladium catalyst. organic-chemistry.org The choice of ligands, bases, and reaction conditions is critical for achieving high yields and preventing side reactions.

Ligand Design and Catalyst Performance in Cross-Coupling

Key ligand properties that impact catalyst performance include:

Steric Bulk: Bulky ligands can facilitate the formation of the catalytically active monoligated palladium species and enhance the rate of reductive elimination. youtube.comrsc.org

Electron-Donating Ability: Electron-rich ligands can increase the electron density on the palladium center, which can promote the oxidative addition step. youtube.com

Bite Angle: For bidentate ligands, the bite angle can influence the geometry of the palladium complex and, consequently, its reactivity. youtube.com

The development of increasingly sophisticated ligands, such as the Buchwald and Hartwig phosphines, has significantly expanded the scope of diaryl ether synthesis, allowing for the coupling of even challenging substrates with high efficiency. organic-chemistry.orgyoutube.com

Table 1: Common Ligands in Diaryl Ether Synthesis

| Ligand Type | Example | Key Features |

|---|---|---|

| Monodentate Phosphines | Tri-tert-butylphosphine | Bulky, electron-rich |

| Bidentate Phosphines | DPEphos, Xantphos | Wide bite angles, flexible backbone |

| Buchwald Ligands | SPhos, XPhos | Sterically hindered biaryl phosphines |

Green Chemistry Principles in the Synthesis of the Compound and Derivatives

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. mdpi.comresearchgate.netresearchgate.net This involves the use of less hazardous solvents, the development of energy-efficient methods, and the minimization of waste.

A key focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. mdpi.com For the synthesis of diaryl ethers, research has explored the use of water, ionic liquids, and supercritical fluids as reaction media. magtech.com.cn

Solvent-free reaction conditions represent an even greener approach, where the reactants themselves act as the solvent. researchgate.net This can be achieved through techniques such as grinding or mechanochemical synthesis, which can lead to highly efficient reactions with minimal waste. researchgate.netresearchgate.net For instance, the reaction of phenols with aryl halides can be carried out using a solid base like potassium fluoride (B91410) on alumina (B75360) under solvent-free conditions, sometimes with microwave assistance. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. acs.orgnih.govmdpi.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, often from hours to minutes. acs.orgnih.govcapes.gov.br This increased efficiency can also lead to higher yields and cleaner reactions with fewer byproducts. acs.orgcapes.gov.br

In the context of diaryl ether synthesis, microwave-assisted methods have been successfully employed for both catalyst-free and metal-catalyzed reactions. nih.govmdpi.comcapes.gov.brorganic-chemistry.org For example, the direct coupling of phenols with electron-deficient aryl halides can be achieved in high yields within minutes under microwave irradiation in the absence of a catalyst. acs.orgnih.govcapes.gov.br

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Diaryl Ethers

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Reaction Temperature | Often high | Can be lower or reached faster |

| Yields | Variable | Often higher |

| Byproducts | Can be significant | Often reduced |

Purification and Isolation Techniques for High-Purity Synthesis

The purification and isolation of the final product are critical steps in any synthetic process to ensure high purity. For diaryl ethers like this compound, common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. pbworks.comgoogle.com The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is crucial for effective purification.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). acs.org It is a highly effective method for separating complex mixtures and isolating pure compounds.

Filtration and Washing: After crystallization or precipitation, the solid product is collected by filtration. umass.edu Washing the collected solid with an appropriate solvent helps to remove any remaining soluble impurities.

Extraction: Liquid-liquid extraction is often used during the workup of a reaction to separate the desired product from unreacted starting materials, catalysts, and other byproducts based on their differing solubilities in two immiscible liquid phases. umass.edu

The selection of the most appropriate purification technique or combination of techniques depends on the physical properties of the target compound and the nature of the impurities present.

Mechanistic Investigations and Reactivity Studies of 1 3 Bromophenoxy 4 Nitrobenzene

Reactivity of the Aromatic Rings Towards Electrophilic Substitution

The presence of two distinct aromatic rings in 1-(3-bromophenoxy)-4-nitrobenzene, each with different substituents, leads to complex reactivity patterns in electrophilic aromatic substitution reactions. The phenoxy ring is substituted with a bromine atom, while the second ring contains a nitro group. These substituents exert significant influence on the rate and regioselectivity of substitution.

Direct Halogenation of the Phenyl Rings

The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. In the case of this compound, the outcome of direct halogenation is dictated by the directing effects of the existing substituents. The bromine atom on the first phenyl ring is a deactivating but ortho-, para-directing group. pbworks.com Conversely, the nitro group on the second phenyl ring is a strong deactivating and meta-directing group. testbook.comopenstax.org

Recent research has explored methods to enhance the reactivity of deactivated aromatic rings towards bromination. For instance, the use of halogen bonding with lactic acid derivatives has been shown to facilitate the bromination of electron-deficient arenes. nsf.gov While not specifically studying this compound, these methodologies could potentially be applied to overcome the inherent low reactivity of the substrate.

Nitration and Sulfonation Patterns

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce a nitro (NO₂) or sulfonic acid (SO₃H) group onto an aromatic ring, respectively. masterorganicchemistry.comlibretexts.orglibretexts.org The regioselectivity of these reactions on this compound is governed by the electronic properties of the substituents on each ring.

The nitration of aromatic compounds is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). pbworks.comlibretexts.orgyoutube.com Sulfonation is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). libretexts.orglibretexts.org

For this compound, the phenoxy ring bearing the bromine atom is less deactivated than the ring with the nitro group. openstax.orglibretexts.org Therefore, electrophilic attack is more likely to occur on the bromo-substituted ring. The bromine atom, being an ortho-, para-director, will guide the incoming electrophile to positions 2, 4, and 6 relative to the ether linkage. pbworks.com However, the deactivating nature of the bromine atom will slow the reaction down compared to benzene (B151609). libretexts.org

Conversely, the nitro group is a powerful deactivating group and directs incoming electrophiles to the meta position. testbook.comopenstax.org This is because the resonance structures of the intermediate carbocation (the sigma complex) show that the positive charge is destabilized at the ortho and para positions relative to the meta position. openstax.org Therefore, any substitution on the nitro-substituted ring would be expected to occur at the position meta to the nitro group.

Given the stronger deactivating effect of the nitro group, it is highly probable that nitration or sulfonation of this compound would preferentially occur on the brominated phenyl ring. The expected major products would be those where the new substituent is in the ortho or para position relative to the bromine atom.

Transformational Chemistry of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities.

Selective Reduction of the Nitro Group to Amine Derivatives

The reduction of a nitro group to an amine is a synthetically important transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org

For this compound, the selective reduction of the nitro group to the corresponding amine, 3-bromophenoxy-4-aminobenzene, is a key transformation. This can be achieved using several methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This is a clean and efficient method, but care must be taken to avoid the reduction of the aryl bromide, although this is generally less facile than nitro group reduction.

Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are commonly used for the reduction of aromatic nitro compounds. masterorganicchemistry.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. wikipedia.org

Recent studies have highlighted the use of iron-based catalysts for the reduction of nitro compounds under milder conditions. nih.gov For instance, an iron(salen) complex has been shown to catalyze the reduction of nitroaromatics at room temperature. nih.gov Furthermore, chemoselective reduction protocols have been developed. For example, borane-tetrahydrofuran (B86392) (BH₃-THF) has been reported to selectively reduce ortho-nitrophenols, indicating the potential for regioselective reductions in more complex molecules. jrfglobal.com In another study, a mixture of boron trifluoride etherate and sodium borohydride (B1222165) was found to be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu

It has also been observed that in some microorganisms, such as Ralstonia eutropha JMP134, nitroreductase enzymes can catalyze the chemoselective reduction of aromatic nitro groups to hydroxylamino groups. nih.gov

The general transformation is shown below:

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | Amine |

| Fe, HCl | Reflux | Amine |

| SnCl₂, HCl | Room Temperature | Amine |

Condensation and Cycloaddition Reactions Involving the Nitro Moiety

While the direct participation of the nitro group in condensation and cycloaddition reactions is less common than its reduction products, related species derived from the nitro group are reactive in these transformations.

Condensation Reactions: Aldol-type condensation reactions, such as the Claisen-Schmidt condensation, typically involve aldehydes or ketones reacting with a nucleophilic enolate. jocpr.com While the nitro group itself does not directly participate as a carbonyl equivalent in this specific reaction, the presence of a nitro substituent on an aromatic aldehyde can influence the reactivity. jocpr.com For instance, the reaction of 4-nitrobenzaldehyde (B150856) in a Claisen-Schmidt condensation has been studied. jocpr.com In the context of this compound, the nitro group would need to be transformed into a different functional group, such as an aldehyde, to directly participate in such condensation reactions.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings. rsc.org Nitrones, which can be formed from the corresponding N-hydroxylamines (a reduction product of nitroarenes), are common 1,3-dipoles used in these reactions. rsc.orgnih.gov These nitrones can react with various dipolarophiles to yield isoxazolidine (B1194047) derivatives. rsc.org

Another type of cycloaddition involves nitrosoarenes, which can be generated from nitroarenes. nih.gov The thermal reaction between nitrosoarenes and alkynes can lead to the formation of N-hydroxyindoles. nih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise or asynchronous concerted pathway. nih.gov

Reactivity of the Aryl Bromide Linkage in Cross-Coupling Reactions

The aryl bromide functionality in this compound is a valuable handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically catalyzed by a palladium complex. researchgate.net The reaction of 1-bromo-4-nitrobenzene (B128438) with phenylboronic acid has been studied, demonstrating the feasibility of using nitro-substituted aryl bromides in such couplings. researchgate.net The presence of the electron-withdrawing nitro group can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. researchgate.net

Other cross-coupling reactions, such as those merging photoredox catalysis with nickel catalysis, have also been developed for the coupling of aryl halides with various partners, including α-carboxyl sp³-carbons. nih.gov These methods offer alternative strategies for functionalizing the aryl bromide position in this compound.

A copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has also been reported to form diarylamines. nih.gov This reaction proceeds via a nitrosoarene intermediate, highlighting a different mode of reactivity for the nitro group in cross-coupling chemistry. nih.gov

Table 2: Representative Cross-Coupling Reaction

| Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base | 1-(3-Arylphenoxy)-4-nitrobenzene |

Suzuki-Miyaura Coupling for Biaryl Ether Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organohalide. This palladium-catalyzed reaction is exceptionally versatile for creating biaryl and substituted aromatic structures.

In the context of this compound, the bromine atom on the phenoxy ring serves as the halide partner. The reactivity in Suzuki-Miyaura coupling is generally lower for aryl bromides compared to aryl iodides but significantly higher than for aryl chlorides. The electronic nature of the ring influences reactivity; the ether oxygen atom is a weak electron-donating group, which slightly deactivates the aryl bromide toward oxidative addition to the palladium(0) catalyst, the first step in the catalytic cycle. However, the reaction is well-established for a vast range of unactivated aryl bromides.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the literature, the reaction is expected to proceed under standard conditions to yield terphenyl ether derivatives. uni.luresearchgate.netkfupm.edu.sa The general transformation involves reacting this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base. The resulting products, substituted 3-phenoxy-4'-nitrobiphenyls, are complex scaffolds valuable in materials science and medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid Partner | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Nitro-3-phenoxy-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4'-Methoxy-4-nitro-3-phenoxy-1,1'-biphenyl |

| 3-Furylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 3-(3-Furyl)-1-phenoxy-4-nitrobenzene |

| Naphthylboronic acid | Pd-pep-psi | Na₂CO₃ | Toluene | 3-(Naphthyl)-1-phenoxy-4-nitrobenzene |

This table presents plausible reaction conditions based on established Suzuki-Miyaura protocols for related aryl bromides.

Heck and Sonogashira Coupling Reactions with Unsaturated Substrates

Further extending the synthetic utility of the bromine atom, this compound can serve as a substrate in other key palladium-catalyzed cross-coupling reactions, namely the Heck and Sonogashira reactions. These methods create carbon-carbon bonds with unsaturated partners.

The Heck reaction couples the aryl halide with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine (B1218219) ligand. This would convert this compound into various stilbene-like derivatives, introducing a vinylene bridge.

The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne. This reaction is unique in that it typically requires a co-catalytic amount of a copper(I) salt (e.g., CuI) in addition to the palladium complex. This process is highly efficient for creating internal alkynes, transforming this compound into diarylacetylene derivatives.

Table 2: Plausible Heck and Sonogashira Coupling Reactions

| Reaction Type | Unsaturated Substrate | Catalyst System | Base | Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 1-(3-(2-phenylvinyl)phenoxy)-4-nitrobenzene |

| Heck | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Methyl 3-(3-phenoxynitrobenzene)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | 1-(3-(Phenylethynyl)phenoxy)-4-nitrobenzene |

| Sonogashira | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine | 1-(3-((Trimethylsilyl)ethynyl)phenoxy)-4-nitrobenzene |

This table illustrates potential transformations based on standard protocols for Heck and Sonogashira reactions.

Nucleophilic Displacement of the Bromine Atom

The nucleophilic aromatic substitution (SNAr) of a halogen is a fundamental reaction for aryl halides. However, its success is highly dependent on the electronic activation of the aromatic ring. The reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). These groups are necessary to stabilize the negative charge that develops in the aromatic ring via resonance in the Meisenheimer complex intermediate.

In this compound, the potent electron-withdrawing nitro group is located on a separate phenyl ring. Its electron-withdrawing effect is not directly conjugated with the carbon atom bearing the bromine atom. Furthermore, the ether oxygen atom attached to the same ring as the bromine is an electron-donating group, which further deactivates the ring system towards nucleophilic attack. Consequently, the bromine atom in this compound is not activated for SNAr reactions, and its displacement by common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is not a viable pathway. For such a reaction to occur, extremely harsh conditions or a transition-metal catalyst would be necessary, proceeding through a different mechanism entirely.

Stability and Chemical Degradation Pathways of the Ether Linkage

The diaryl ether linkage (C-O-C) is known for its high chemical stability, a property that makes it a common structural motif in polymers, heat-transfer fluids, and complex organic molecules.

Hydrolytic Stability Under Varying pH Conditions

The ether bond in this compound is exceptionally resistant to hydrolysis under varying pH conditions at ambient temperature.

Neutral and Basic Conditions: In neutral or alkaline (basic) solutions, the ether linkage is stable. The C-O bond is strong, and there is no facile mechanism for its cleavage by water or hydroxide (B78521) ions under mild conditions. While nucleophilic attack on the nitro-activated ring can occur under harsh basic conditions, cleavage of the ether bond itself is unlikely.

Photochemical Degradation Pathways and Metabolite Identification

In contrast to its hydrolytic stability, this compound is susceptible to degradation upon exposure to ultraviolet (UV) light. Studies on analogous nitrodiphenyl ether herbicides and polybrominated diphenyl ethers (PBDEs) provide a framework for predicting its photochemical fate. acs.orgnih.govnih.govresearchgate.net Two primary degradation pathways are anticipated: cleavage of the diaryl ether bond and transformation of the nitro group.

Ether Bond Cleavage: The most significant pathway is the photolytic cleavage of the C-O-C ether linkage. This homolytic cleavage results in the formation of a 3-bromophenoxyl radical and a 4-nitrophenyl radical. These highly reactive intermediates would then abstract hydrogen atoms from the solvent or other organic matter to form stable phenolic products.

Nitro Group Reduction: The nitroaromatic moiety can undergo photochemical reduction. This process can lead to the formation of a nitroso intermediate, which can be further reduced to a hydroxylamino group and ultimately to an amino group.

Reductive Debromination: A third, less common pathway observed in related compounds is the cleavage of the carbon-bromine bond, leading to debrominated diphenyl ether products. nih.gov

Based on these pathways, the primary metabolites expected from the photochemical degradation of this compound can be identified.

Table 3: Potential Metabolites from Photochemical Degradation

| Metabolite Name | Formation Pathway |

| 3-Bromophenol (B21344) | Ether bond cleavage |

| 4-Nitrophenol | Ether bond cleavage |

| 1-(3-Bromophenoxy)-4-aminobenzene | Reduction of the nitro group |

| 4-Aminophenol | Ether bond cleavage followed by nitro group reduction |

| Diphenyl ether | Reductive debromination (minor pathway) |

This table lists the most probable degradation products based on studies of analogous compounds. acs.orgnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

The ¹H and ¹³C NMR spectra of 1-(3-Bromophenoxy)-4-nitrobenzene are predicted to show distinct signals for each unique hydrogen and carbon atom in the molecule. The asymmetric nature of the 3-bromophenoxy moiety and the substitution pattern of the 4-nitrophenyl ring result in a complex but interpretable set of resonances.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to display eight distinct signals in the aromatic region (typically δ 6.8-8.5 ppm).

The protons on the 4-nitrophenyl ring (labeled H-2', H-3', H-5', H-6') form an AA'BB' system due to the strong electron-withdrawing nature of the nitro group and the electron-donating ether linkage. Protons H-3' and H-5' (ortho to the nitro group) are expected to be the most deshielded, appearing far downfield.

The protons on the 3-bromophenoxy ring (H-2, H-4, H-5, H-6) constitute a more complex ABCD splitting pattern.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should exhibit 12 distinct signals, one for each carbon atom.

The spectrum will contain four quaternary carbon signals corresponding to C-1, C-3, C-1', and C-4'. The carbon attached to the nitro group (C-4') is expected to be significantly downfield, while the carbons attached to the ether oxygen (C-1 and C-1') will also be downfield. The carbon bonded to bromine (C-3) is influenced by the "heavy atom effect," which can cause a shift that is less downfield than predicted by electronegativity alone. nih.gov

The predicted chemical shifts for both ¹H and ¹³C nuclei are summarized in the tables below.

Predicted ¹H NMR Data for this compound

| Proton Designation | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3', H-5' | 8.20 - 8.30 | d (doublet) | J ≈ 9.0 |

| H-2', H-6' | 7.05 - 7.15 | d (doublet) | J ≈ 9.0 |

| H-5 | 7.40 - 7.50 | t (triplet) | J ≈ 8.0 |

| H-2 | 7.25 - 7.35 | t (triplet) | J ≈ 2.0 |

| H-6 | 7.15 - 7.25 | dd (doublet of doublets) | J ≈ 8.0, 2.0 |

| H-4 | 6.95 - 7.05 | dd (doublet of doublets) | J ≈ 8.0, 2.0 |

Predicted ¹³C NMR Data for this compound

| Carbon Designation | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' | 162 - 164 |

| C-1 | 156 - 158 |

| C-4' | 142 - 144 |

| C-5 | 131 - 133 |

| C-3 | 122 - 124 (Quaternary C-Br) |

| C-2' C-6' | 126 - 128 |

| C-2 | 124 - 126 |

| C-4 | 120 - 122 |

| C-6 | 118 - 120 |

| C-3' C-5' | 116 - 118 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, COSY would show correlations between adjacent protons on each aromatic ring, such as between H-2'/H-3' and between H-4/H-5/H-6, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each carbon signal that is bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to four bonds, establishing the connectivity of the molecular skeleton. The key HMBC correlation for this molecule would be between the protons on one ring and the ipso-carbon of the other ring, across the ether linkage. Specifically, correlations from protons H-2' and H-6' to carbon C-1, and from H-2 and H-6 to carbon C-1', would unequivocally confirm the ether bond between the two aromatic moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding. NOESY is used to confirm the three-dimensional structure. For this molecule, NOESY cross-peaks would be expected between the protons on the ortho positions of the two rings (e.g., between H-2/H-6 and H-2'/H-6'), providing further evidence for the diaryl ether structure and information about the molecule's conformational preferences.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different bond vibrations. The key functional groups in this compound—the nitro group, the diaryl ether, and the bromo-aromatic ring—exhibit characteristic IR absorptions. spectroscopyonline.comorgchemboulder.com The strong polarity of the N-O bonds results in particularly intense and easily identifiable peaks. spectroscopyonline.com

Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium-Weak |

| Asymmetric NO₂ Stretch | Ar-NO₂ | 1515 - 1540 | Strong |

| Aromatic C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium |

| Symmetric NO₂ Stretch | Ar-NO₂ | 1340 - 1355 | Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1230 - 1270 | Strong |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR. While FTIR measures the absorption of infrared light, Raman measures its inelastic scattering. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas asymmetric vibrations are often stronger in IR. For this compound, the symmetric NO₂ stretching vibration (~1345 cm⁻¹) and the aromatic ring "breathing" modes would be expected to produce prominent signals in the Raman spectrum, complementing the data obtained from FTIR. irjet.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. miamioh.edu

The molecular formula of this compound is C₁₂H₈BrNO₃. Due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic pair of signals ([M]⁺ and [M+2]⁺) of almost equal intensity.

The fragmentation of the molecular ion is expected to occur primarily at the ether linkage, which is the most labile part of the molecule. libretexts.orgdummies.com Other significant fragmentation pathways include the loss of the nitro group and the bromine atom. youtube.com

Predicted Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 312.97 | 314.97 | [C₁₂H₈BrNO₃]⁺ | Molecular Ion [M]⁺ |

| 266.97 | 268.97 | [C₁₂H₈BrO]⁺ | Loss of •NO₂ |

| 173.00 | 175.00 | [C₆H₄BrO]⁺ | Cleavage to form 3-bromophenoxy cation |

| 157.01 | 159.01 | [C₆H₄Br]⁺ | Loss of C₆H₄O₂N radical |

| 139.04 | 139.04 | [C₆H₅NO₃]⁺ | Cleavage to form 4-nitrophenoxy cation |

| 77.04 | 77.04 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of a compound through the precise measurement of its mass-to-charge ratio. For this compound, with a chemical formula of C12H8BrNO3, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).

The calculated monoisotopic mass of [M]+• is 292.9736 g/mol . Experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value in very close agreement with this theoretical mass. For instance, a reported experimental value for the [M+H]+ ion is 293.9811, which aligns with the calculated exact mass, confirming the molecular formula. This level of precision is crucial for distinguishing the target compound from isomers or other molecules with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for assessing the purity of this compound and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, a sample of this compound is vaporized and passed through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The retention time from the gas chromatograph further aids in the identification and quantification of the main compound and any impurities. This analysis is critical for quality control, ensuring that the compound meets the required purity standards for its intended application.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique is invaluable for understanding the molecular geometry and the nature of intermolecular interactions that govern the crystal packing of this compound.

Crystal Structure Determination and Conformational Insights

Studies on the crystal structure of this compound reveal specific conformational features. The molecule is composed of a 3-bromophenoxy group and a 4-nitrophenyl group linked by an ether oxygen atom. The dihedral angle between the two aromatic rings is a key conformational parameter. In the solid state, the molecule adopts a twisted conformation. The crystal structure of a related compound, 1-(4-bromophenoxy)-4-nitrobenzene, shows a triclinic crystal system with the space group P-1. In this structure, the dihedral angle between the two benzene (B151609) rings is 75.9 (1)°. This significant twist is a common feature in diaryl ethers and is influenced by the steric hindrance of the substituents and the electronic effects of the ether linkage.

Analysis of Intermolecular Interactions in the Crystalline State (e.g., C-H...π, π-π interactions)

In the crystal structure of the related 1-(4-bromophenoxy)-4-nitrobenzene, C-H...O hydrogen bonds are observed, which link the molecules into chains. Furthermore, C-H...π interactions are present, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an adjacent aromatic ring. While significant π-π stacking interactions between the aromatic rings are not prominent in this particular isomer due to the large dihedral angle, these types of interactions are often observed in the crystal packing of aromatic nitro compounds. The presence and nature of these weak interactions are fundamental to understanding the supramolecular assembly of the compound in the solid state.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption and emission spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) spectroscopy, are used to investigate the optical properties of this compound. These properties are directly related to the electronic transitions that can occur within the molecule upon absorption of light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics in Different Solvents

The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the nitro group. The positions and intensities of these absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

In a study of related nitro-substituted aromatic compounds, the absorption spectra were recorded in various solvents of differing polarity, such as cyclohexane, dioxane, chloroform, and ethanol. For a similar compound, 4-nitrodiphenyl ether, the long-wavelength absorption band exhibits a bathochromic (red) shift as the solvent polarity increases. This is indicative of a charge-transfer character for this electronic transition, where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. It is expected that this compound would exhibit similar solvatochromic behavior, providing insights into the nature of its electronic excited states.

Computational and Theoretical Chemistry of 1 3 Bromophenoxy 4 Nitrobenzene

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of 1-(3-bromophenoxy)-4-nitrobenzene in the crystalline state is dictated by a variety of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the crystal packing and influence the material's bulk properties.

While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can play a significant role in its crystal architecture. The hydrogen atoms on the aromatic rings can interact with the oxygen atoms of the nitro group on neighboring molecules, leading to the formation of extended networks.

A more prominent and directional interaction for this molecule is halogen bonding. The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the nitro group or the π-system of an adjacent aromatic ring. The directionality and tunable strength of halogen bonds are crucial in engineering specific solid-state structures. Theoretical studies on halobenzenes have demonstrated the importance of the σ-hole in directing self-assembly on surfaces and in crystals. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| C-H···O Hydrogen Bond | Aromatic C-H | Nitro O | 2.9 - 3.5 | 0.5 - 2.0 |

| Halogen Bond (Br···O) | C-Br (σ-hole) | Nitro O | 2.8 - 3.2 | 2.0 - 5.0 |

| Halogen Bond (Br···π) | C-Br (σ-hole) | Aromatic Ring | 3.0 - 3.5 | 1.0 - 3.0 |

Note: The data in this table are representative values for these types of interactions and are not from direct experimental or computational studies of this compound.

The planar aromatic rings of this compound facilitate π-π stacking interactions, which are a significant driving force in its supramolecular assembly. These interactions arise from the correlated fluctuations of electron clouds in adjacent aromatic systems.

| Stacking Configuration | Interplanar Distance (Å) | Interaction Energy (kcal/mol) | Key Contributing Factors |

| Parallel-Displaced | 3.3 - 3.8 | -2.0 to -5.0 | van der Waals forces, electrostatic interactions |

| T-shaped | 4.5 - 5.5 | -1.0 to -3.0 | Electrostatic interactions (quadrupole-dipole) |

Note: The data in this table are generalized from studies of substituted benzene (B151609) dimers and serve as an illustrative guide for the potential interactions in this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and stability of this compound in different environments over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of conformational changes and solvent effects.

In solution, this compound is not a rigid entity but possesses conformational flexibility, primarily around the ether linkage (C-O-C). The dihedral angles defining the orientation of the two aromatic rings relative to each other are key conformational parameters.

The choice of solvent can significantly influence the properties and reactivity of this compound. MD simulations incorporating explicit solvent molecules are essential for understanding these effects at a microscopic level.

The solvent can affect:

Conformational Preferences: Polar solvents may stabilize more polar conformations of the molecule.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be analyzed through radial distribution functions, revealing specific interactions such as hydrogen bonding between a protic solvent and the nitro group.

Reactivity: The solvent can influence reaction rates by stabilizing or destabilizing transition states. For instance, the charge distribution of the molecule, which is crucial for its reactivity, can be altered by the surrounding solvent environment.

Simulations of similar nitroaromatic compounds in various solvents, including ionic liquids, have highlighted the importance of specific solute-solvent interactions in determining diffusion coefficients and electrochemical behavior. researchgate.net A similar approach for this compound would provide valuable insights into its behavior in different chemical environments.

Exploration of 1 3 Bromophenoxy 4 Nitrobenzene in Advanced Materials Science

Role as a Monomer or Precursor in Polymer Synthesis

The utility of 1-(3-bromophenoxy)-4-nitrobenzene in polymer science primarily lies in its role as a precursor to monomers. The nitro and bromo groups are not typically incorporated directly into the final polymer backbone in their original form but are chemically modified to create reactive sites suitable for polymerization. The reduction of the nitro group to an amine is a common strategy, yielding a diamine monomer, while the bromo group can be converted into other functional groups, enabling its participation in various polymerization reactions.

Synthesis of Poly(ether imide)s and Poly(ester)s Incorporating the Structural Unit

Poly(ether imide)s (PEIs) are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. murraystate.edu The synthesis of PEIs often involves the polycondensation of a diamine with a dianhydride. researchgate.netresearchgate.netscispace.com While this compound is not a direct monomer for PEI synthesis, it serves as a critical precursor to diamine monomers.

The synthetic pathway typically involves two key transformations:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents. google.com

Modification of the Bromo Group: The bromo group can be used to connect to another aromatic unit. For instance, a subsequent nucleophilic aromatic substitution reaction can replace the bromo group, or it can be used to form a biphenyl (B1667301) linkage via a coupling reaction, followed by nitration and reduction to create a diamine.

A more direct route involves the reduction of the corresponding dinitro ether compound, which is synthesized via nucleophilic aromatic halogen displacement from a compound like 1-fluoro-4-nitrobenzene (B44160) and a bisphenol. researchgate.net Following the reduction of the nitro groups to amines, the resulting diamine monomer, which incorporates the bromophenoxy structure, can be reacted with various aromatic dianhydrides to produce PEIs. scispace.com The properties of the resulting PEIs, such as glass transition temperature (Tg) and thermal decomposition temperature, are influenced by the structure of the diamine and dianhydride monomers used. murraystate.eduresearchgate.net

For the synthesis of polyesters, this compound would require conversion into either a diol or a dicarboxylic acid monomer. This could be achieved by, for example, converting the bromo group to a hydroxyl group and reducing the nitro group to an amine, which is then converted to a hydroxyl group, yielding a diol. Alternatively, the bromo- and a methyl group (introduced separately) could be oxidized to carboxylic acids. This modified monomer can then undergo polycondensation with a suitable comonomer (a dicarboxylic acid or a diol, respectively) to form a polyester.

Properties of Representative Poly(ether imide)s

| Property | Value Range | Source |

|---|---|---|

| Inherent Viscosity (dL g⁻¹) | 0.10 - 0.27 | researchgate.net |

| Glass Transition Temperature (Tg) | 164 - 184 °C | researchgate.net |

Design and Synthesis of Functional Copolymers and Hybrid Materials

Functional copolymers and hybrid materials are designed to combine the properties of different components to achieve enhanced performance or novel functionalities. researchgate.netnih.gov The structure of this compound makes it an attractive building block for such advanced materials.

The bromo-substituent on the aromatic ring can serve as a reactive site for post-polymerization modification or for creating cross-linked networks. For instance, it can participate in coupling reactions to graft side chains onto a polymer backbone, thereby tuning the material's properties such as solubility or processability.

In the context of hybrid materials, which combine organic polymers with inorganic components like silica (B1680970) or metallic nanoparticles, monomers derived from this compound can play a crucial role. rsc.orgbohrium.commdpi.com The functional groups can be used to anchor the polymer chains to the surface of the inorganic nanoparticles, improving interfacial adhesion and leading to a more homogeneous dispersion. bohrium.com This approach is vital for creating nanocomposites with tailored mechanical, optical, or electronic properties. researchgate.net For example, organic-inorganic hybrid materials incorporating polyhedral oligomeric silsesquioxane (POSS) have shown good thermal stability due to the presence of the inorganic component. rsc.org

The synthesis of functional copolymers can also involve the copolymerization of a monomer derived from this compound with other monomers. This allows for the precise tuning of the final material's properties, such as the glass transition temperature and mechanical modulus. nih.gov

Potential in Optoelectronic and Functional Materials

The unique electronic and structural characteristics of this compound make it a molecule of interest for the development of materials used in optoelectronic devices. Its derivatives have the potential to be used in components like Organic Light-Emitting Diodes (OLEDs), as well as in charge transport and dielectric layers. mdpi.com

Design Considerations for Organic Light-Emitting Diode (OLED) Components

The performance of OLEDs relies heavily on the properties of the organic materials used in their various layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL). The design of molecules for these applications often involves creating a donor-acceptor architecture to facilitate charge injection and transport.

The this compound structure contains an electron-withdrawing nitro group and an electron-donating ether linkage, which is a foundational characteristic for materials in optoelectronics. By modifying this basic structure, for example, through coupling reactions at the bromo-position to introduce hole-transporting (e.g., triphenylamine) or electron-transporting moieties, it is possible to design novel materials for OLEDs. The ability to tune the electronic properties through chemical synthesis is a key advantage of using such molecular building blocks. mdpi.com Furthermore, incorporating such units into a polymer backbone can lead to the development of solution-processable materials for large-area OLED fabrication.

Development of Charge Transport Materials and Dielectric Layers

Charge transport materials are essential components of various electronic devices, including transistors and solar cells. The efficiency of these materials is dependent on their ability to transport electrons or holes effectively. The aromatic nature of this compound provides a rigid scaffold that, when appropriately functionalized and polymerized, could facilitate charge transport through π-π stacking interactions.

In the realm of dielectric materials, polymers with high dielectric constants and low dielectric loss are sought after for applications in capacitors and as gate dielectrics in transistors. Poly(ether imide)s, for which this compound can be a precursor, are known for their excellent thermal and electrical insulating properties. murraystate.edu The polar nitro group, if incorporated into a polymer structure, could potentially increase the dielectric constant of the material. The precise control over the polymer architecture, enabled by starting with well-defined precursors like this compound, allows for the fine-tuning of these dielectric properties.

Applications as a Chemical Intermediate for Specialty Chemicals

A chemical intermediate is a compound that serves as a building block for the synthesis of more complex substances, including pharmaceuticals, agrochemicals, and other specialty chemicals. nouryon.com Bromo-nitroaromatic compounds are well-established as versatile intermediates due to the reactivity of both the bromo and nitro functional groups. fishersci.begoogle.com

The this compound molecule is a prime example of such an intermediate. The nitro group can be easily reduced to an aniline (B41778) derivative, a key starting material for many dyes, antioxidants, and pharmaceuticals. google.com The bromo-substituent offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.

Potential Transformations of this compound

| Functional Group | Reaction Type | Product Type | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Dyes, Pharmaceuticals, Polymer Monomers |

| Bromo (-Br) | Suzuki Coupling | Biaryl Compound | Agrochemicals, Liquid Crystals, Organic Electronics |

| Bromo (-Br) | Buchwald-Hartwig Amination | N-Aryl Amine | Pharmaceuticals, Organic Electronics |

This versatility makes this compound a valuable starting material in the synthesis of a wide array of specialty chemicals, contributing to various sectors of the chemical industry.

Precursor Synthesis for Dyes and Pigments

The structural framework of this compound makes it a promising, though not yet widely documented, precursor for the synthesis of novel dyes and pigments. The key to its potential lies in the reactivity of its nitro and bromo groups. The nitro group can be readily reduced to an amino group, yielding 3-phenoxy-4-nitroaniline. researchgate.netacs.org This resulting aromatic amine is a classic starting material for the synthesis of azo dyes.

The general methodology for producing azo dyes involves the diazotization of a primary aromatic amine, such as the aniline derivative of this compound, followed by a coupling reaction with an electron-rich coupling component like a phenol (B47542) or another aniline derivative. discoveryjournals.orgijirset.comgoogle.comslideshare.net The specific chromophore and the resulting color of the dye can be fine-tuned by the choice of the coupling partner. For instance, coupling with various substituted phenols or anilines can lead to a wide spectrum of colors.

While specific examples of disperse dyes synthesized directly from this compound are not prevalent in publicly available literature, the established principles of dye chemistry strongly support its suitability as a precursor. nih.govnih.gov The synthesis of disperse dyes, which are non-ionic and suitable for dyeing hydrophobic fibers like polyester, often utilizes nitroaniline derivatives. slideshare.net The resulting dyes from a 3-phenoxy-4-aminobenzene precursor would likely exhibit good coloristic properties and fastness on synthetic fabrics. google.com

Table 1: Potential Azo Dyes from this compound Derivative

| Coupling Component | Potential Dye Class | Potential Color Range |

| Phenol | Monoazo Disperse Dye | Yellow to Orange |

| Naphthol | Monoazo Disperse Dye | Red to Violet |

| Substituted Anilines | Diazo Disperse Dye | Varied |

Intermediate in the Synthesis of Agrochemicals and Industrial Building Blocks

The diphenyl ether structure is a well-established scaffold in the development of agrochemicals, particularly herbicides. ijirset.comdocumentsdelivered.comresearchgate.netiosrjournals.org Many commercial herbicides are based on diphenyl ethers that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). ijirset.comdocumentsdelivered.com The structural features of this compound make it a valuable intermediate for the synthesis of such herbicidally active molecules.

The synthesis of these agrochemicals often involves the reaction of a substituted phenol with a nitro-activated aryl halide. The bromo-substituent on one of the phenyl rings of this compound provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to optimize herbicidal activity and selectivity. researchgate.net

Furthermore, diphenyl ether derivatives are also being investigated for their fungicidal and insecticidal properties. semanticscholar.org For example, nitropyridyl-based dichloropropene ether analogues have shown potent insecticidal activities. edu.krd The core structure of this compound can be chemically modified to produce novel candidates for fungicides and insecticides. The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy to create a diverse library of compounds for biological screening.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Target | Key Structural Feature |

| Herbicides | Protoporphyrinogen Oxidase (PPO) | Diphenyl ether |

| Fungicides | Various | Substituted diphenyl ether |

| Insecticides | Various | Modified diphenyl ether |

Catalytic Applications and Ligand Development

The electronic properties and reactive sites of this compound and its derivatives suggest their potential utility in the field of catalysis, both as part of metal-ligand complexes and potentially in organocatalysis.

Design of Metal-Ligand Complexes for Catalysis

The reduced form of this compound, which is 3-phenoxy-4-aminobenzene, is an excellent candidate for the synthesis of Schiff base ligands. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netscience.govnih.gov These ligands are well-known for their ability to form stable complexes with a variety of transition metals. ethz.chacs.org

The resulting metal-Schiff base complexes have shown catalytic activity in a range of organic transformations. The specific catalytic properties are influenced by the nature of the metal ion and the structure of the ligand. The phenoxy substituent on the aniline-derived part of the ligand can influence the electronic and steric environment of the metal center, potentially tuning the catalytic activity and selectivity.

Furthermore, the bromine atom on the other phenyl ring offers a site for further functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce other functional groups, leading to the creation of more complex and potentially more effective ligands. slideshare.net

Exploration in Organocatalysis

The nitro group in this compound plays a crucial role in activating the aromatic ring for nucleophilic attack. This property is central to the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions.

Nitroaromatic compounds are known to participate in various organocatalytic reactions, such as Michael additions and Henry (nitroaldol) reactions. nih.govacs.org The electron-withdrawing nature of the nitro group makes the adjacent carbon atoms more electrophilic, facilitating the attack by nucleophiles. Therefore, this compound could potentially act as a substrate in such reactions, allowing for the stereoselective formation of new carbon-carbon bonds.

Moreover, the reduction of the nitro group to an amine opens up possibilities for its use in enamine and iminium catalysis, two fundamental activation modes in organocatalysis. The resulting 3-phenoxy-4-aminobenzene could be incorporated into more complex chiral organocatalyst structures.

Future Directions and Emerging Research Avenues for 1 3 Bromophenoxy 4 Nitrobenzene

The diaryl ether scaffold, exemplified by 1-(3-bromophenoxy)-4-nitrobenzene, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. su.se The specific functionalities of this compound—a bromo group available for further cross-coupling, a nitro group for reduction to an amine, and the stable ether linkage—make it a versatile intermediate for creating more complex molecules. Future research is poised to build upon this foundation, exploring more efficient and intelligent ways to synthesize and utilize this class of compounds. The following sections detail the emerging research avenues that are shaping the future of diaryl ether chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Bromophenoxy)-4-nitrobenzene, and what yield optimization strategies are supported by literature?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 3-bromophenol and 4-nitrofluorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent polarity : Polar aprotic solvents like DMF or DMSO improve nitro group activation, accelerating substitution .

- Temperature control : Maintaining temperatures below 120°C minimizes side reactions such as dehalogenation .

Q. What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and nitro group deshielding effects. For example, the nitro-substituted benzene ring shows distinct splitting patterns due to para-substitution .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves impurities, with retention times validated against standards .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 293 for [M+H]⁺) confirm molecular weight, while fragmentation patterns identify bromine and nitro substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when synthesizing this compound under varying solvent conditions?

- Analysis : Contradictions often arise from solvent polarity and nucleophilicity. For example:

- DMF vs. THF : DMF’s high polarity enhances nitro group activation, but THF may reduce byproduct formation in sterically hindered systems.

- Data reconciliation : Cross-referencing kinetic studies (e.g., Arrhenius plots) with computational modeling (DFT calculations) can clarify solvent effects on transition states .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage, and how can degradation products be identified?

- Stability protocols :

- Storage : Protect from light (use amber vials) and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- Degradation monitoring : Regular HPLC analysis detects nitro reduction products (e.g., amine derivatives) or debromination .

- Advanced detection : LC-MS/MS identifies trace degradation products (e.g., 3-bromophenol via cleavage of the ether bond) .

Q. How does the electronic effect of the 3-bromo substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

- Electron-withdrawing effects : The nitro group meta-directs electrophilic substitution, while the bromine atom ortho/para-directs. This creates competing regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation : Use X-ray crystallography to confirm bonding geometry and DFT studies to map electron density distribution .

Safety and Compliance

Q. What safety protocols are critical when handling this compound, particularly in large-scale reactions?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.